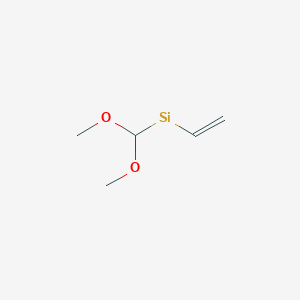
CID 77520465
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its potent biological activities, particularly in the field of ophthalmology and reproductive biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of double bonds can produce saturated alcohols .
科学研究应用
17-trifluoromethylphenyl trinor Prostaglandin F2alpha has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethylation on biological activity.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like glaucoma and luteolysis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves its interaction with the FP receptor, a specific prostaglandin receptor. Upon binding to the FP receptor, it induces smooth muscle contraction and exhibits potent luteolytic activity. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
相似化合物的比较
Similar Compounds
Travoprost: Shares the trifluoromethyl group and is used as an ocular hypotensive agent.
Latanoprost: Contains a similar phenyl ring structure and is used in glaucoma treatment.
Fluprostenol: Another analog of Prostaglandin F2alpha with similar biological activities
Uniqueness
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is unique due to its specific trifluoromethyl substitution, which enhances its potency and selectivity for the FP receptor. This modification also improves its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
属性
分子式 |
C19H24F3O2 |
|---|---|
分子量 |
341.4 g/mol |
InChI |
InChI=1S/C19H24F3O2/c1-2-14-7-11-18(24)17(14)10-9-16(23)8-6-13-4-3-5-15(12-13)19(20,21)22/h3-5,7,9-10,12,14,16-18,23-24H,2,6,8,11H2,1H3/b10-9+/t14-,16-,17+,18+/m0/s1 |
InChI 键 |
GWHOWGVJOVWBFN-BMTUUNNOSA-N |
手性 SMILES |
CC[C@H]1[CH]C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O |
规范 SMILES |
CCC1[CH]CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


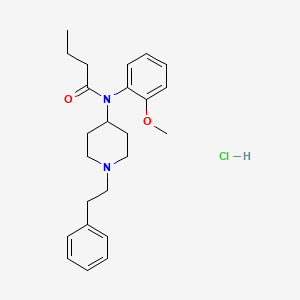
![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
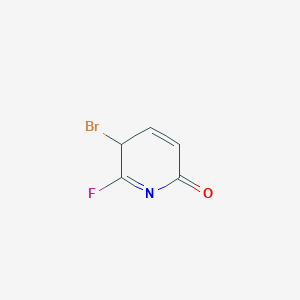
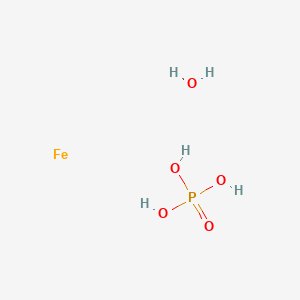
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
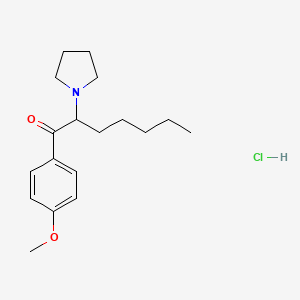
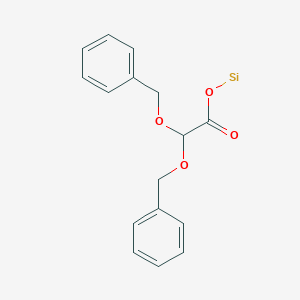

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)
![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)
